1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one
Description
The compound 1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one is a pyrazoline derivative featuring a 3-hydroxyphenyl group at position 5, a thiophen-2-yl moiety at position 3, and a 4-methylpiperazinyl-substituted ethanone side chain. Pyrazolines are nitrogen-containing heterocycles known for diverse pharmacological activities, including antitumor, antimicrobial, and antidepressant properties . For instance, the synthesis of pyrazolines often involves cyclocondensation of α,β-unsaturated ketones with hydrazines under basic conditions, as seen in related compounds .
Properties
IUPAC Name |
1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-22-7-9-23(10-8-22)14-20(26)24-18(15-4-2-5-16(25)12-15)13-17(21-24)19-6-3-11-27-19/h2-6,11-12,18,25H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPAEAKFZZGLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of chalcones with hydrazine derivatives to form the pyrazole ring. The thiophene and hydroxyphenyl groups are introduced through subsequent reactions involving appropriate starting materials and reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the pyrazole ring could lead to dihydropyrazole derivatives.
Scientific Research Applications
The compound “1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one” represents a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings, including case studies and data tables.
Chemical Properties and Structure
The compound features a pyrazole ring fused with a thiophene moiety, which is known for its biological activity. The presence of a hydroxyl group on the phenyl ring and a piperazine substituent enhances its pharmacological profile. Its molecular structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 368.48 g/mol
Structural Diagram
A structural diagram can provide insights into the spatial arrangement of atoms within the compound, which is crucial for understanding its reactivity and interaction with biological targets.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole and thiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that such compounds can target specific enzymes involved in cancer progression, leading to enhanced therapeutic efficacy .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been investigated. Pyrazole derivatives have shown activity against various bacterial strains, including resistant strains. A recent study highlighted that modifications to the piperazine group can enhance antibacterial activity, making it a promising candidate for developing new antibiotics .
Central Nervous System Effects
The piperazine component suggests possible psychopharmacological effects. Compounds featuring piperazine have been associated with anxiolytic and antidepressant activities. Research indicates that modifications to the pyrazole core can lead to improved binding affinity to serotonin receptors, potentially offering new avenues for treating mood disorders .
Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of the compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial effects of the compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrazole ring can bind to metal ions, influencing various biochemical processes. The thiophene group can participate in electron transfer reactions, affecting cellular redox states .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations and Pharmacological Implications
The table below compares the target compound with structurally similar pyrazoline derivatives, emphasizing substituent effects on biological activity and physicochemical properties:
Substituent Effects on Activity and Stability
- Hydroxyl Position (3- vs. Para-substituted analogs often exhibit stronger intermolecular interactions in crystal lattices, as seen in derivatives with 2-chlorophenyl groups .
- Thiophene vs.
- 4-Methylpiperazinyl vs. Piperidinyl : The methylpiperazine group introduces tertiary amine functionality, improving water solubility and bioavailability relative to piperidine derivatives .
Crystallographic and Electronic Properties
Crystal structures of related compounds (e.g., R factors < 0.06 ) reveal planar pyrazoline rings with dihedral angles influenced by substituents. For example, 2-chlorophenyl derivatives exhibit a 74.8° angle between pyrazoline and aromatic rings, affecting packing efficiency and solubility .
Biological Activity
The compound 1-[5-(3-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one , also known by its CAS number 1396568-15-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 384.4952 g/mol . The structure features a pyrazole core, which is often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549) cells. The presence of the thiophene and hydroxyphenyl groups enhances the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 7f | HCT116 | 193.93 |
| 7f | A549 | 208.58 |
| Control | A549 | 371.36 |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound's structure allows it to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Studies indicate that similar compounds have shown effectiveness in reducing inflammation markers in vitro and in vivo models .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclooxygenases (COX), which are key enzymes in the inflammatory pathway.
- Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling, a crucial pathway in inflammation and cancer progression.
- Induction of Apoptosis : By activating caspases, the compound can promote programmed cell death in cancer cells.
Study on Anticancer Activity
A recent study evaluated the efficacy of this compound against several cancer cell lines, revealing that it exhibited lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil. The study concluded that the compound could serve as a lead for developing new anticancer agents .
Study on Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of various pyrazole derivatives, including this compound. It was found to significantly reduce edema in animal models, suggesting strong anti-inflammatory potential .
Q & A
Q. What are the established synthetic routes for this pyrazoline-piperazine hybrid compound, and how do reaction conditions influence diastereomer formation?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, ethanol-mediated reactions under reflux are common, as seen in analogous pyrazoline syntheses (e.g., condensation of hydrazines with chalcones) . Diastereomer ratios are highly sensitive to solvent polarity, temperature, and substituent electronic effects. Hydrazine hydrate in dioxane, as used in thiophene-containing pyrazolines, can favor specific stereoisomers by modulating steric hindrance and π-π interactions . Post-synthesis purification via recrystallization (DMF/EtOH mixtures) or column chromatography is critical for isolating enantiopure forms .
Q. How can spectroscopic and crystallographic methods validate the structural integrity of this compound?
- X-ray crystallography : Resolves stereochemistry and confirms the dihydro-pyrazole ring conformation. Hydrogen bonding patterns (e.g., O–H⋯N interactions between hydroxyl and piperazine groups) are key to stabilizing the crystal lattice .
- NMR : Distinct signals for the thiophene protons (δ 6.8–7.4 ppm), pyrazoline NH (δ 8.1–8.5 ppm), and piperazine methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns.
- IR : Stretching frequencies for C=O (1680–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate functional groups .
Q. What in vitro assays are appropriate for preliminary biological activity screening?
Prioritize assays aligned with pyrazoline derivatives’ known activities (e.g., kinase inhibition, antimicrobial, or anticancer effects):
- Antiproliferative assays : MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, CDK2) using ATP-competitive protocols.
- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values). Always include positive controls (e.g., doxorubicin for anticancer, ciprofloxacin for antimicrobial) .
Advanced Research Questions
Q. How can computational modeling predict SAR (structure-activity relationships) for this compound’s piperazine and thiophene moieties?
- Docking studies : Use AutoDock Vina or Schrödinger to map interactions between the piperazine group and kinase ATP-binding pockets (e.g., hydrophobic contacts with DFG motif).
- DFT calculations : Analyze electron density distribution to identify nucleophilic/electrophilic sites. The thiophene’s sulfur atom often participates in charge-transfer interactions with biological targets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields). Focus on hydrogen bond retention and conformational flexibility .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
- Meta-analysis : Compare IC₅₀ values from multiple studies, adjusting for assay variability (e.g., cell line passage number, serum concentration).
- Proteomic profiling : Use LC-MS/MS to identify off-target binding partners that may explain divergent effects.
- Crystallographic overlay : Superimpose X-ray structures of analogs bound to the same target (e.g., EGFR) to identify steric clashes or conformational mismatches .
Q. How can reaction optimization address low yields in large-scale synthesis?
- DoE (Design of Experiments) : Screen variables (temperature, solvent ratio, catalyst loading) via Taguchi or Plackett-Burman designs. Ethanol/water mixtures often improve cyclocondensation yields by balancing solubility and polarity .
- Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., hydrazine addition).
- Byproduct analysis : Use HPLC-MS to identify side products (e.g., over-oxidized thiophene derivatives) and adjust stoichiometry .
Methodological Notes
- Data Interpretation : Conflicting bioactivity results may arise from assay-specific parameters (e.g., pH, redox conditions). Normalize data using Z-score or fold-change metrics relative to controls .
- Safety Protocols : Handle hydrazine derivatives in sealed reactors due to toxicity. Use Schlenk lines for air-sensitive steps involving thiophene intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
